3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the benzamide class of compounds and has been studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit the production of inflammatory cytokines and the growth of cancer cells. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
For the study of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide include further research into its potential therapeutic properties, including its use in the treatment of various types of cancer and inflammatory diseases. Studies on its safety and toxicity are also needed to determine its potential use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of the compound.
Synthesemethoden
The synthesis of 3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves several steps. The first step involves the reaction of 3,5-dichloro-4-ethoxyaniline with 3-(1H-imidazol-1-yl)propylamine to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer and melanoma.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-22-14-12(16)8-11(9-13(14)17)15(21)19-4-3-6-20-7-5-18-10-20/h5,7-10H,2-4,6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQVGQLZSCMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.